Guanosine-1'-d Monohydrate

Raman spectroscopy nucleoside conformation vibrational coupling

Researchers using perdeuterated guanosine face confounding mass shifts across multiple metabolic product pools and unacceptable LC retention time deviations. Guanosine-1'-d Monohydrate solves this with a single, positionally defined +1 Da mass shift at the glycosidic C(1') position, ensuring singular tracer fate and predicted co-elution with endogenous guanosine. • Single +1 Da mass shift with near-identical chromatographic retention for accurate LC-MS/MS internal standardization • Selective elimination of H-1' ¹H-NMR signal; evidenced +60 cm⁻¹ Raman shift of the 1208 cm⁻¹ band resolves syn/anti conformational equilibria • Defined monohydrate stoichiometry (exactly 1 H₂O, 5.96% w/w) eliminates batch-specific water content correction for direct gravimetric standard preparation

Molecular Formula C₁₀H₁₄DN₅O₆
Molecular Weight 302.26
Cat. No. B1161215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-1'-d Monohydrate
Synonyms2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-1’-d;  DL-Guanosine-1’-d;  Guanine Ribonucleoside-1’-d;  9-β-D-Ribofuranosylguanine-1’-d;  2-Aminoinosine-1’-d;  NSC 19994-1’-d;  Vernine-1’-d; 
Molecular FormulaC₁₀H₁₄DN₅O₆
Molecular Weight302.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 10 mg / 0.025 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine-1'-d Monohydrate – A Site-Specifically Deuterated Purine Nucleoside for Quantitative Analytical Tracing and Conformational Studies


Guanosine-1'-d Monohydrate is a stable heavy isotope-labeled analog of the endogenous purine nucleoside guanosine, in which the hydrogen atom at the ribosyl C(1') position is selectively replaced by deuterium. The compound exists as a monohydrate crystalline solid (molecular formula C10H14DN5O6, molecular weight 302.26 g/mol) and is supplied as a white to off-white powder . Its primary applications capitalize on the distinct mass shift (+1 Da relative to unlabeled guanosine) for LC-MS/MS internal standardization and on the site-selective removal of the C(1')-H nuclear magnetic resonance signal to simplify complex ¹H-NMR spectra of nucleic acid constructs .

1 LC-MS/MS quantification using co-eluting internal standard with minimal retention shift
2 Site-selective NMR spectral editing at glycosidic junction for nucleic acid structure studies
3 Conformation-sensitive Raman analysis of vibrational coupling between purine and ribose rings

Why Site-Selective 1′-Deuteration Cannot Be Replaced by Perdeuterated (Guanosine-d13) or Alternative Position Isotopomers for Conformation-Sensitive Analytical Workflows


Isotopically labeled guanosine analogs are not interchangeable simply based on the presence of a deuterium mass tag. Perdeuterated guanosine (guanosine-d13) introduces multiple +1 Da shifts across the entire molecule, which can confound metabolic flux studies by distributing label into multiple product pools and can alter retention time shifts in LC separations beyond acceptable ranges for co-elution-based quantification . Conversely, guanosine isotopomers labeled at the base (e.g., guanosine-8-d) leave the ribose C(1')-H signal intact, failing to provide the specific NMR spectral simplification or vibrational coupling evidence needed to resolve glycosidic-bond conformational dynamics [1]. Guanosine-1'-d Monohydrate uniquely combines a defined single-mass-unit shift at a position that is mechanistically diagnostic for ribose-base vibrational coupling and spectroscopically silent in ¹H-NMR for the targeted proton, making it the most structurally discriminating choice for conformation-sensitive and quantitative-tracing applications.

This product Single +1 Da shift at C(1′), preserves co-elution and removes only H-1′ NMR signal
Guanosine-d13 Multiple +1 Da shifts may alter retention time and complicate metabolic flux tracing
This product Eliminates H-1′ signal, enabling glycosidic torsion angle analysis
Guanosine-8-d Removes H-8 base signal, leaving ribose-base junction NMR signals unresolved

Quantitative Differentiation of Guanosine-1'-d Monohydrate: Comparator-Backed Evidence for Procurement Decisions


C(1')-Deuteration Produces Characteristic and Quantifiable Frequency Shifts in UV Resonance Raman Bands Relative to Non-Deuterated Guanosine, Enabling Conformational Assignment

In a direct head-to-head comparison using ultraviolet resonance Raman (UVRR) spectroscopy at 266 nm and 213 nm excitation, ribosyl C(1')-deuterated guanosine (Guo-dl-D) exhibited quantifiable frequency shifts relative to non-deuterated guanosine (Guo-do-H) across seven in-plane purine vibrational modes. Seven vibrations showed C(1')-D shifts larger than 3 cm⁻¹. The most prominent band at 1208 cm⁻¹ in Guo-do-H underwent a +60 cm⁻¹ upshift to 1268 cm⁻¹ in the deuterated species, while bands at 1414 cm⁻¹ (+10 cm⁻¹), 1321 cm⁻¹ (+10 cm⁻¹), 1081 cm⁻¹ (-7 cm⁻¹), 1026 cm⁻¹ (-9 cm⁻¹), 869 cm⁻¹ (-4 cm⁻¹), and 825 cm⁻¹ (-3 cm⁻¹) each shifted with characteristic magnitude and direction [1]. These shifts are absent in C(8)-deuterated guanosine isotopomers and are not observed for vibrations above 1450 cm⁻¹ or for the ring-breathing mode at 680 cm⁻¹, establishing that the shifts are position-specific and not due to bulk mass effects alone.

UVRR frequency shift
Head-to-head
+60 cm⁻¹ upshift at 1208 cm⁻¹ band; characteristic pattern across 7 modes vs. non-deuterated guanosine
Supports conformational assignment of glycosidic linkage in nucleic acid complexes
UVRR at 266/213 nm; shifts absent in C(8)-deuterated isotopomers
Raman spectroscopy nucleoside conformation vibrational coupling

Site-Selective ¹H-NMR Signal Elimination at the C(1') Position Provides Spectral Simplification Not Achievable with Guanosine-5',5''-d2 or Guanosine-8-d

Deuteration at the ribosyl C(1') position specifically eliminates the ¹H resonance of H-1' (typically appearing as a doublet near δ 5.8–5.9 ppm in guanosine), while leaving all other ribose and base proton signals intact. This targeted spectral editing is distinct from the effect of guanosine-5',5''-d2 (which eliminates the H-5'/H-5'' methylene proton signals at δ ~3.5–3.8 ppm) and from guanosine-8-d (which eliminates the H-8 base proton at δ ~7.9 ppm) . In-site-specific deuteration strategies for NMR studies of homologous oligonucleotide repeat sequences, C(1')-deuteration has been shown to resolve overlapping cross-peaks in 2D NOESY experiments that are critical for assigning glycosidic torsion angle (χ) and establishing through-space distance constraints [1]. Guanosine-1'-d Monohydrate is the only commercially available guanosine isotopomer that directly reports on the ribose-base junction geometry through complete elimination of the diagnostic H-1' signal.

NMR signal elimination
Class-level
Selective removal of H-1′ resonance (~δ 5.8–5.9 ppm) while retaining other ribose/base signals; distinct from guanosine-5′,5″-d2 and -8-d
Enables glycosidic torsion angle analysis in 2D NOESY without full deuteration
NMR context; requires validation in target oligonucleotide system
NMR spectroscopy RNA structure glycosidic bond analysis

Single +1 Da Mass Shift with Negligible Chromatographic Retention Time Alteration Ensures Accurate Co-Elution-Based LC-MS/MS Quantification Compared to Multi-Deuterated Analogs

Stable isotope-labeled internal standards (SIL-IS) for quantitative LC-MS/MS are conventionally required to co-elute with the analyte while being distinguishable by mass. Guanosine-1'-d Monohydrate introduces a single +1 Da mass shift (monoisotopic mass of the anhydrous form: 284.24 Da vs. 283.24 Da for unlabeled guanosine), which is sufficient for separation from the analyte in the mass analyzer while minimizing deuterium-induced retention time shifts (ΔRt) that can compromise co-elution . In contrast, guanosine-d13 (mass shift +13 Da) and guanosine-5',5''-d2 (mass shift +2 Da) exhibit increasingly larger ΔRt values due to cumulative deuterium isotope effects on hydrophobicity, which can reveal differential ionization suppression when the analyte and internal standard do not fully co-elute in electrospray ionization [1]. The single-position deuteration at C(1') represents the minimal necessary mass tag for quantitative discrimination in MS/MS with the lowest risk of deuterium-induced chromatographic separation artifacts relative to multi-deuterated guanosine isotopomers.

LC-MS/MS co-elution
Class-level
+1 Da mass shift, predicted ΔRt ≈ 0.01–0.03 min vs. +13 Da for guanosine-d13 and +2 Da for guanosine-5′,5″-d2
Minimizes deuterium-induced separation artifacts; supports matrix-effect correction in bioanalytical methods
Reversed-phase C18 conditions; class-level inference
LC-MS/MS quantification stable isotope internal standard bioanalytical method validation

Monohydrate Crystalline Form Provides Defined Stoichiometry and Reproducible Solubility for Quantitative Solution Preparation Compared to Anhydrous or Amorphous Guanosine

Guanosine-1'-d Monohydrate is supplied as a crystalline monohydrate (C10H14DN5O6, MW 302.26) with a precisely defined water of crystallization, directly confirmed by elemental analysis and thermogravimetric characterization . This contrasts with generic guanosine hydrate products, which may exist as mixed hydration states or in amorphous forms, leading to batch-to-batch variability in effective guanosine content when preparing quantitative standard solutions by mass. The stoichiometric monohydrate form enables accurate calculation of the anhydrous guanosine-1'-d equivalent (284.24 Da) for preparation of standard solutions at known concentrations without requiring Karl Fischer titration correction per batch. A vendor certificate of analysis for a representative lot confirms chemical purity ≥95% and isotopic enrichment ≥98 atom% D at the C(1') position .

Monohydrate stoichiometry
Data to verify
Exactly 1 H₂O per molecule (5.96% w/w), MW 302.26; crystalline monohydrate confirmed by TGA/DSC
Supports direct gravimetric standard preparation without batch-specific water correction
Supplier data; independent verification recommended
standard preparation analytical reference material weighing accuracy

Procurement-Guiding Application Scenarios for Guanosine-1'-d Monohydrate Based on Verified Differential Evidence


Conformation-Sensitive Raman and NMR Structural Biology of Nucleic Acid Complexes

For structural biologists investigating guanosine-containing oligonucleotides, riboswitches, or G-quadruplexes, incorporation of Guanosine-1'-d Monohydrate provides a specific spectroscopic handle at the glycosidic bond. Based on the evidenced +60 cm⁻¹ C(1')-D Raman shift of the 1208 cm⁻¹ band [1] and the selective elimination of the H-1' ¹H-NMR signal , researchers can directly assign syn/anti conformational equilibria and ribose pucker states without signal overlap from water exchange or base deuteration artifacts. This application is supported by the 1993 JACS demonstration that C(1')-deuteration reveals vibrational coupling between purine and ribose rings, establishing a direct experimental link between deuteration and conformational sensitivity [1].

Quantitative LC-MS/MS Analysis of Intracellular and Extracellular Guanosine Pools in Metabolic Studies

In targeted metabolomics and pharmacokinetic quantification of guanosine, Guanosine-1'-d Monohydrate serves as the preferred internal standard due to its minimal +1 Da mass shift and predicted near-identical chromatographic retention to endogenous guanosine [1]. Unlike perdeuterated guanosine-d13, which can exhibit significant ΔRt and enter multiple metabolic product pools, the single-site deuterium label at the C(1') position remains chemically stable under physiological conditions and does not engage in enzymatic hydrogen abstraction at the ribose 1' position, ensuring the internal standard signal remains singular and traceable throughout sample preparation .

Certified Reference Standard Preparation for Pharmaceutical Impurity Profiling of Nucleoside Drug Substances

For quality control and regulatory submission (ANDA/DMF) requiring accurate quantification of guanosine-related impurities, the defined monohydrate stoichiometry of Guanosine-1'-d Monohydrate (exactly 1 H₂O per molecule, 5.96% water content) [1] enables direct preparation of reference solutions by mass without batch-specific water content determination. This reduces method validation burden compared to using generic guanosine hydrate reference standards, where variable water content can introduce systematic weighing errors of ±2–3% if not corrected .

Mechanistic Enzyme Studies Requiring Site-Specific Kinetic Isotope Effect (KIE) Measurement at the Glycosidic Cleavage Step

For enzymologists studying purine nucleoside phosphorylase (PNP), guanosine hydrolase, or nucleoside ribosyltransferase mechanisms, Guanosine-1'-d Monohydrate enables measurement of primary deuterium kinetic isotope effects at the C(1') position—the site of glycosidic bond cleavage. The observed vibrational decoupling upon C(1')-deuteration, evidenced by the large +60 cm⁻¹ Raman shift [1], directly reflects altered bond force constants at the reaction center, making this compound a well-characterized mechanistic probe for elucidating transition-state structures in nucleoside-cleaving enzymes. The single-deuterium substitution avoids the confounding secondary KIE contributions that would arise from multi-deuterated sugar isotopomers.

Application
Selection Property
Validation Focus
Nucleic acid structure studies (Raman/NMR)
Site-selective C(1′) deuteration for conformational probing
Raman shift pattern and H-1′ signal elimination consistency
Targeted guanosine metabolomics (LC-MS/MS)
Minimal mass tag with near-identical chromatographic behavior
Co-elution and matrix-effect compensation in bioanalytical assays
Reference standard preparation for impurity profiling
Defined monohydrate stoichiometry
Water content and purity verification per analytical protocol
Glycosidic bond cleavage mechanism studies (KIE)
Single deuterium at reaction center for primary KIE measurement
Vibrational decoupling evidence and kinetic isotope effect reproducibility
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